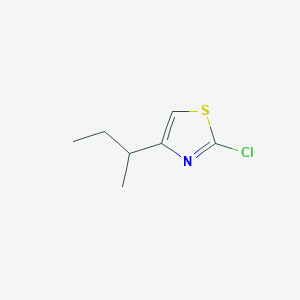![molecular formula C8H12F3NO4 B6619516 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid CAS No. 1932644-89-7](/img/structure/B6619516.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid, also known as (2S)-2-{[(t-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid or (2S)-2-{[(Boc)amino]carbonyl}-3,3,3-trifluoropropanoic acid, is an organic compound used in a variety of scientific research applications. It is a chiral, non-racemic compound that contains a tert-butoxycarbonylamino group and a trifluoropropanoic acid group. It has a molecular formula of C8H14F3NO4 and a molecular weight of 247.2 g/mol.
Applications De Recherche Scientifique
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is widely used in scientific research applications, such as organic synthesis, peptide synthesis, and pharmaceutical synthesis. It is used as a reagent for the synthesis of peptides and other organic compounds, such as peptide amides, peptide acids, and peptide esters. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Mécanisme D'action
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid acts as a nucleophile in organic synthesis reactions. It is capable of reacting with electrophiles, such as carboxylic acids, to form amides, esters, and other derivatives. It can also act as a catalyst in peptide synthesis reactions, allowing for the formation of peptide bonds.
Biochemical and Physiological Effects
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is its high reactivity, which makes it useful in a variety of organic synthesis reactions. It is also relatively stable and can be stored for long periods of time without decomposition. The main limitation of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
Future research on (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid could focus on improving its solubility in aqueous solutions, as well as exploring its potential use in other organic synthesis reactions. Additionally, further research could be conducted to explore the potential use of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid as a catalyst in peptide synthesis reactions. Finally, research could be conducted to investigate the possible biochemical and physiological effects of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid.
Méthodes De Synthèse
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is achieved via a three-step process. In the first step, a tert-butyl chloride is reacted with aqueous ammonia to form a tert-butoxycarbonylamine. In the second step, the tert-butoxycarbonylamine is reacted with trifluoroacetic anhydride to form the desired product. Finally, the product is purified by recrystallization and/or column chromatography.
Propriétés
IUPAC Name |
(2S)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWWMGEXDHBSK-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)
